
1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole is a chemical compound with the CAS Number: 1803566-77-9 . It has a molecular weight of 186.26 . The IUPAC name for this compound is 1-cyclopropyl-2-ethyl-1H-benzo[d]imidazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2/c1-2-12-13-10-5-3-4-6-11(10)14(12)9-7-8-9/h3-6,9H,2,7-8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Therapeutic Potential and Anticancer Applications
Benzothiazole derivatives, including structures related to 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole, have been extensively studied for their therapeutic potential, especially as anticancer agents. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Particularly, 2-arylbenzothiazoles are being developed as potential antitumor agents due to their structural simplicity and ease of synthesis, which facilitates the development of chemical libraries for new chemical entity discovery (Kamal et al., 2015).
Structural Modifications for Enhanced Activity
Recent advancements in the structural modifications of benzothiazole scaffolds have led to the development of various series of benzothiazoles and their conjugates as new antitumor agents. These modifications aim to improve the biological profile and synthetic accessibility of benzothiazoles, making them attractive candidates for chemotherapeutic applications (Ahmed et al., 2012).
Role in Medicinal Chemistry
The benzothiazole structure is a key moiety in many natural and synthetic bioactive molecules, displaying a variety of pharmacological activities with less toxic effects. Its derivatives have been enhanced for better activities, establishing benzothiazole as an important scaffold in medicinal chemistry. Benzothiazole ring-containing compounds possess pharmacological activities such as antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, and anticancer, highlighting the compound's significance in drug discovery (Bhat & Belagali, 2020).
Antioxidant and Anti-inflammatory Properties
Benzofused thiazole derivatives have been studied for their in vitro antioxidant and anti-inflammatory activities. These studies aim to synthesize and evaluate the therapeutic potential of benzothiazole derivatives as alternative antioxidant and anti-inflammatory agents, further underscoring the scaffold's versatility in drug development (Raut et al., 2020).
Comprehensive Review on Medicinal Chemistry Developments
A comprehensive review has highlighted the significance of benzothiazole-based compounds across a wide range of medicinal applications. This includes their use as clinical drugs for various diseases, with a focus on anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other medicinal agents. The review emphasizes the structural diversity and pharmacological activity of BTA derivatives, suggesting a continued interest in their development for therapeutic use (Keri et al., 2015).
Safety and Hazards
Future Directions
As for future directions, it’s worth noting that imidazole compounds have been found to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that 1-cyclopropyl-2-ethyl-1H-1,3-benzodiazole and similar compounds could have potential applications in various areas of medicine and pharmacology.
Properties
IUPAC Name |
1-cyclopropyl-2-ethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-12-13-10-5-3-4-6-11(10)14(12)9-7-8-9/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWZHJVHCANLKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
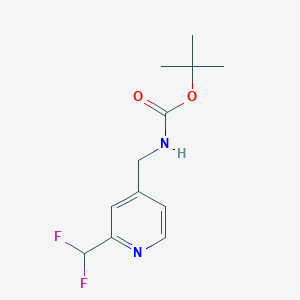
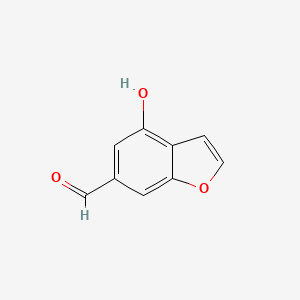

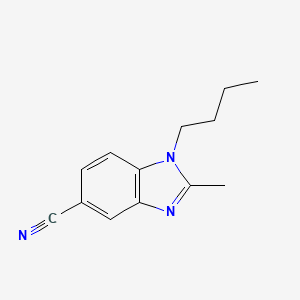
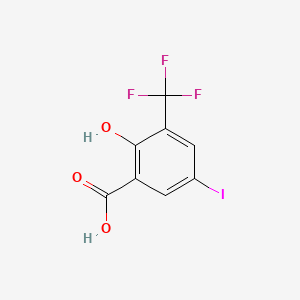


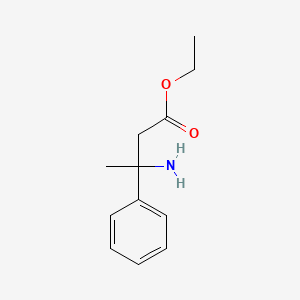
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)
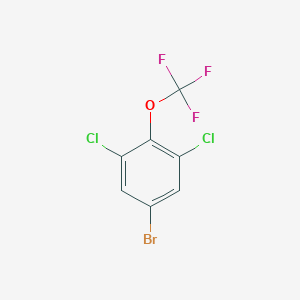
![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)
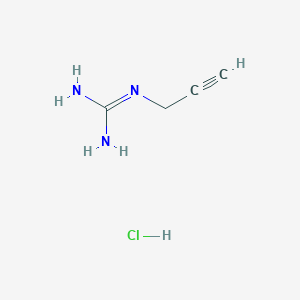
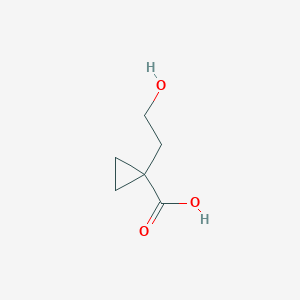
![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)
